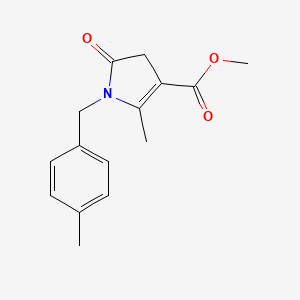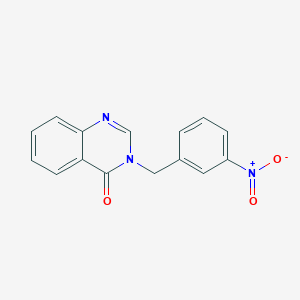![molecular formula C22H25N3O B5683446 (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5683446.png)
(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of pyrrolidine and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine is not fully understood. However, it is known to interact with several key proteins and enzymes in the body, including the p38 mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways play a crucial role in regulating inflammation and immune responses in the body. By modulating these pathways, (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine can help to reduce inflammation and improve immune function.
Biochemical and Physiological Effects
(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. It has also been shown to have anti-viral properties and can help to reduce the severity of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of inflammation, immune function, and cancer growth. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine. One area of research is the development of new synthetic methods for this compound, which could help to reduce the cost and improve the efficiency of the synthesis process. Another area of research is the study of the compound's effects on different types of cancer cells and viral infections. Finally, there is a need for further research on the mechanisms of action of (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine, which could help to identify new therapeutic targets and improve the efficacy of this compound in treating various diseases.
Métodos De Síntesis
The synthesis of (3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine involves the reaction of pyrrolidine with 9-methylcarbazole-3-acetic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure that the desired product is obtained in high yield and purity. The synthesis of this compound has been optimized over the years, and several methods have been developed to improve the efficiency of the process.
Aplicaciones Científicas De Investigación
(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine has been extensively studied for its potential therapeutic applications. This compound is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to be effective in treating various diseases, including cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(9-methylcarbazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-24-20-5-3-2-4-16(20)17-10-14(6-9-21(17)24)11-22(26)25-12-18(15-7-8-15)19(23)13-25/h2-6,9-10,15,18-19H,7-8,11-13,23H2,1H3/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCZCROPUMRMJF-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(=O)N3CC(C(C3)N)C4CC4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)CC(=O)N3C[C@@H]([C@H](C3)N)C4CC4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-[4-(methylthio)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5683372.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5683398.png)

![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5683405.png)
![N~1~,N~1~-dimethyl-N~3~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5683408.png)

![3-[(3R*,4S*)-1-(4-chloro-2-fluorobenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5683421.png)
![9-[(3-amino-2-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683425.png)
![9-(4-fluorobenzoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683440.png)
![methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5683444.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5683453.png)
![(3-chloro-4-fluorophenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5683466.png)
![(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5683472.png)